molecular formula C11H18BNO4S B11847283 {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid CAS No. 690662-94-3

{3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid

Cat. No.: B11847283
CAS No.: 690662-94-3
M. Wt: 271.15 g/mol
InChI Key: WQSMSFTUNCJQMH-UHFFFAOYSA-N
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Description

(3-(N-butyl-N-methylsulfamoyl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an N-butyl-N-methylsulfamoyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(N-butyl-N-methylsulfamoyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the reaction of phenyl magnesium bromide with trimethyl borate, followed by hydrolysis.

    Introduction of the N-butyl-N-methylsulfamoyl Group: The N-butyl-N-methylsulfamoyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the phenylboronic acid with N-butyl-N-methylsulfamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of (3-(N-butyl-N-methylsulfamoyl)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-(N-butyl-N-methylsulfamoyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives using oxidizing agents such as hydrogen peroxide or sodium perborate.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Phenol derivatives.

    Substitution: Various substituted phenylboronic acids.

Scientific Research Applications

(3-(N-butyl-N-methylsulfamoyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(N-butyl-N-methylsulfamoyl)phenyl)boronic acid primarily involves its interaction with enzymes and other biological molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes such as proteases and kinases. This interaction can modulate the activity of these enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(N-butyl-N-methylsulfamoyl)phenyl)boronic acid is unique due to the presence of the N-butyl-N-methylsulfamoyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in both synthetic and medicinal chemistry.

Properties

CAS No.

690662-94-3

Molecular Formula

C11H18BNO4S

Molecular Weight

271.15 g/mol

IUPAC Name

[3-[butyl(methyl)sulfamoyl]phenyl]boronic acid

InChI

InChI=1S/C11H18BNO4S/c1-3-4-8-13(2)18(16,17)11-7-5-6-10(9-11)12(14)15/h5-7,9,14-15H,3-4,8H2,1-2H3

InChI Key

WQSMSFTUNCJQMH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)N(C)CCCC)(O)O

Origin of Product

United States

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